3-Chloro-2-methylpyridine-4-boronic acid
Description
3-Chloro-2-methylpyridine-4-boronic acid is a boronic acid derivative of pyridine featuring a chlorine atom at the 3-position, a methyl group at the 2-position, and a boronic acid (-B(OH)₂) group at the 4-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates for constructing biaryl or heteroaryl systems. Its structural features influence reactivity, solubility, and stability, making substituent positioning and electronic effects critical for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
(3-chloro-2-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVFRLDBSXKHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpyridine-4-boronic acid typically involves the borylation of 3-chloro-2-methylpyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
Industrial production of 3-Chloro-2-methylpyridine-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylpyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base and a suitable solvent.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-2-methylpyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of materials, such as polymers and advanced materials, through its incorporation into various chemical processes.
Mechanism of Action
The primary mechanism of action of 3-Chloro-2-methylpyridine-4-boronic acid is through its participation in the Suzuki-Miyaura coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The chlorine atom and methyl group on the pyridine ring influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Reactivity and Electronic Effects
Substituent Type :
- Methoxy vs. Methyl : Methoxy groups (-OCH₃) are electron-withdrawing via resonance, reducing electron density at the pyridine ring compared to methyl (-CH₃), which is electron-donating. This alters the boronic acid's reactivity in cross-coupling reactions .
- Chlorine Position : Chlorine at the 3-position (as in 3-chloro-2-methoxypyridine-4-boronic acid) deactivates the ring, stabilizing intermediates during coupling .
Stability and Handling
- 3-Chloro-2-methoxypyridine-4-boronic acid is commercially available at 95% purity (Thermo Scientific™) and requires storage in a dry, cool environment to prevent boronic acid dehydration .
- 5-Chloro-6-isopropoxypyridine-3-boronic acid has a higher molecular weight (215.44 g/mol) due to its isopropoxy group, which may improve solubility in organic solvents but increase steric hindrance .
Research Findings and Challenges
Synthetic Challenges :
Comparative Performance in Cross-Coupling :
Biological Activity
3-Chloro-2-methylpyridine-4-boronic acid (CMPBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its therapeutic potential.
CMPBA is a boronic acid derivative, which plays a crucial role in various chemical reactions, particularly in the Suzuki coupling reaction. Its structure allows for the formation of stable complexes with various biological targets, enhancing its utility in drug design.
Synthesis Methods
The synthesis of CMPBA typically involves:
- Bromination of 3-chloro-2-methylpyridine : This step introduces the necessary halogen for subsequent reactions.
- Boronation : Using reagents like trimethyl borate or boron tribromide to introduce the boronic acid functionality.
The yield and purity of CMPBA can be optimized through careful control of reaction conditions, such as temperature and solvent choice .
Biological Activity
CMPBA exhibits a range of biological activities, primarily due to its ability to interact with various enzymes and receptors. Below are some key areas where CMPBA has shown significant effects:
Anticancer Activity
Several studies have evaluated the anticancer potential of CMPBA:
- Mechanism of Action : CMPBA has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it demonstrated inhibitory activity against TRKA/B/C kinases with IC50 values in the low nanomolar range (e.g., 1.6 nM for TRKA) .
- Cell Line Studies : In vitro studies indicated that CMPBA suppresses the growth of various cancer cell lines, including those resistant to standard therapies. For example, it was effective against BaF3 cells harboring xDFG motif mutations, indicating its potential as a treatment for resistant cancers .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of CMPBA:
- Inhibition of Gram-positive Bacteria : CMPBA derivatives have shown promising results against Staphylococcus aureus, with significant inhibition rates observed .
- Broad-spectrum Antiviral Activity : Some studies suggest that CMPBA may possess antiviral properties, although further investigation is needed to confirm its efficacy against specific viral strains .
Study 1: Inhibition of TRK Kinases
A study conducted by Duan et al. focused on the synthesis and evaluation of CMPBA derivatives as TRK inhibitors. The results indicated that compounds derived from CMPBA exhibited potent inhibitory effects on TRK kinases, which are critical in several cancer types. The most potent derivative showed an IC50 value as low as 1.6 nM against TRKA .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various pyridine derivatives, including CMPBA. The study found that certain derivatives displayed high inhibitory activity against S. aureus, suggesting that modifications to the pyridine ring could enhance antimicrobial efficacy .
Data Summary
| Activity Type | Target | IC50 Value (nM) | Remarks |
|---|---|---|---|
| TRK Inhibition | TRKA | 1.6 | Potent inhibitor; effective against resistant mutations |
| Antimicrobial | Staphylococcus aureus | Varies | Significant inhibition observed |
| Antiviral | Broad-spectrum | Not specified | Further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
